Cas no 26956-09-2 (1,4-dimethyl-3-nitro-1H-pyrazole)

1,4-dimethyl-3-nitro-1H-pyrazole structure
26956-09-2 structure
Product Name:1,4-dimethyl-3-nitro-1H-pyrazole
CAS No:26956-09-2
MF:C5H7N3O2
MW:141.127980470657
MDL:MFCD20491519
CID:3160462
PubChem ID:20388924
Update Time:2025-04-23

1,4-dimethyl-3-nitro-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1,4-dimethyl-3-nitro-1H-pyrazole
    • STL415108
    • SCHEMBL11559881
    • 26956-09-2
    • 1,4-dimethyl-3-nitropyrazole
    • EN300-232686
    • AKOS015920778
    • MDL: MFCD20491519
    • Inchi: 1S/C5H7N3O2/c1-4-3-7(2)6-5(4)8(9)10/h3H,1-2H3
    • InChI Key: PCDSBHWKDOKENY-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(C)=CN(C)N=1)=O

Computed Properties

  • Exact Mass: 141.053826475Da
  • Monoisotopic Mass: 141.053826475Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 63.6Ų

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1,4-dimethyl-3-nitro-1H-pyrazole Related Literature

Additional information on 1,4-dimethyl-3-nitro-1H-pyrazole

1,4-Dimethyl-3-Nitro-1H-Pyrazole: A Comprehensive Overview

The compound 1,4-dimethyl-3-nitro-1H-pyrazole (CAS NO 26956-09-2) is a highly specialized chemical entity that has garnered significant attention in the field of biomedical research. This article delves into its structure, properties, and potential applications, leveraging the latest advancements in scientific inquiry.

Pyrazole derivatives have long been recognized for their diverse pharmacological profiles. Among these, 1H-pyrazole derivatives are particularly intriguing due to their ability to modulate various biological pathways. The substitution pattern of 1,4-dimethyl-3-nitro introduces unique electronic and steric effects, which can influence both the physical properties and biological activity of the molecule.

Recent studies have focused on the nitro group functionality in pyrazole derivatives. The nitro group is a strong electron-withdrawing substituent, which can enhance the lipophilicity and metabolic stability of the compound. This makes 1,4-dimethyl-3-nitro-1H-pyrazole an attractive candidate for drug development, particularly in areas where modulation of receptor systems is desired.

From a structural perspective, the molecule features a pyrazole ring with methyl groups at positions 1 and 4, and a nitro group at position 3. This arrangement creates a unique balance between steric hindrance and electronic effects, which can be exploited for designing highly selective ligands. The pyrazole core is known to engage effectively in hydrogen bonding and π-stacking interactions, attributes that are advantageous in drug design.

Emerging research highlights the potential of 1H-pyrazole derivatives as inhibitors of kinases and other enzymes. The presence of the nitro group further enhances the compound's ability to interact with enzyme active sites, offering a promising avenue for therapeutic applications. Additionally, the methyl substituents at positions 1 and 4 contribute to the molecule's flexibility and solubility, which are critical factors in drug delivery systems.

Recent advancements in computational chemistry have enabled a deeper understanding of the binding interactions of pyrazole derivatives with target proteins. Molecular docking studies reveal that 1,4-dimethyl-3-nitro-1H-pyrazole exhibits high affinity for specific binding pockets, suggesting its potential as a lead compound in medicinal chemistry.

Furthermore, the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), have been extensively studied. These investigations underscore its suitability as a drug candidate, particularly in terms of bioavailability and clearance profiles.

In conclusion, 1,4-dimethyl-3-nitro-1H-pyrazole represents an exciting frontier in the realm of biomedical research and drug discovery. Its unique structural features and promising biological activity position it as a valuable tool for developing innovative therapeutic agents.

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